N-(pyridin-3-ylmethyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide

Kinase Inhibition Molecular Docking Structure-Activity Relationship (SAR)

N-(Pyridin-3-ylmethyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide (CAS 921481-49-4) is a synthetic small molecule belonging to the 2-ureido-thiazole acetamide class. Its core scaffold is characterized by a p-tolyl urea group at the thiazole 2-position and a pyridin-3-ylmethyl acetamide side chain.

Molecular Formula C19H19N5O2S
Molecular Weight 381.45
CAS No. 921481-49-4
Cat. No. B2869470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(pyridin-3-ylmethyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide
CAS921481-49-4
Molecular FormulaC19H19N5O2S
Molecular Weight381.45
Structural Identifiers
SMILESCC1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)CC(=O)NCC3=CN=CC=C3
InChIInChI=1S/C19H19N5O2S/c1-13-4-6-15(7-5-13)22-18(26)24-19-23-16(12-27-19)9-17(25)21-11-14-3-2-8-20-10-14/h2-8,10,12H,9,11H2,1H3,(H,21,25)(H2,22,23,24,26)
InChIKeyYZNPJUFLYQVLNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(Pyridin-3-ylmethyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide (CAS 921481-49-4): A 2-Ureido-Thiazole Acetamide for CDK-Targeted Antitumor Research


N-(Pyridin-3-ylmethyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide (CAS 921481-49-4) is a synthetic small molecule belonging to the 2-ureido-thiazole acetamide class. Its core scaffold is characterized by a p-tolyl urea group at the thiazole 2-position and a pyridin-3-ylmethyl acetamide side chain . This structural class is recognized for its cyclin-dependent kinase (CDK) inhibitory activity, a mechanism implicated in arresting unregulated tumor cell proliferation [1]. The compound is primarily utilized as a research tool in oncology-focused drug discovery programs.

Limitations of Generic Substitution: Why Precision in Thiazole Acetamide Selection Matters for N-(pyridin-3-ylmethyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide


Within the 2-ureido-thiazole acetamide library, minor structural modifications at the urea aryl ring, acetamide linker, or pyridine substituent can lead to a complete loss of target affinity or an altered kinase selectivity profile [1]. The specific combination of a para-tolyl group, a thiazol-4-yl-acetamide bridge, and a pyridin-3-ylmethyl tail in this compound is not functionally equivalent to its regioisomeric analogs. For instance, a meta-tolyl substitution or a shift to a pyridin-2-ylmethyl group changes the hydrogen-bonding geometry and electron distribution, which can drastically affect binding in the ATP-binding pocket of kinases. Therefore, substituting with a closely related analog without rigorous comparative data risks invalidating established structure-activity relationship (SAR) models and experimental results.

Quantitative Differentiation Guide for N-(pyridin-3-ylmethyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide Against Key Analogs


Regioisomeric Influence on Predicted Kinase Binding: Pyridin-3-ylmethyl vs. Pyridin-2-ylmethyl

Based on class-level SAR from 2-ureido-thiazole kinase inhibitors, the position of the nitrogen atom in the pyridine ring is a critical determinant of binding affinity [1]. In a series of pyridine-linked thiazole derivatives with confirmed cytotoxicity, the 2-pyridyl regioisomers demonstrated different binding conformations compared to 3-pyridyl variants in docking studies against ROCK-1 kinase [2]. This suggests that the pyridin-3-ylmethyl group (as in the target compound) offers a distinct interaction profile compared to the pyridin-2-ylmethyl analog (CAS 921483-94-5), which is critical for target selectivity.

Kinase Inhibition Molecular Docking Structure-Activity Relationship (SAR)

Impact of Tolyl Urea Substituent on Antiproliferative Potency: p-Tolyl vs. m-Tolyl

The position of the methyl group on the phenyl ring of the urea moiety is a known determinant of antiproliferative activity. In a study on 2,4,5-trisubstituted thiazole derivatives, the compound with a para-tolyl group at the 5-position exhibited the most potent inhibitory effect on cancer cell viability, with IC50 values of 22, 26, and 11 μM against MCF7, MDA231, and K562 cells, respectively [1]. This contrasts with the m-tolyl analog (CAS 921482-22-6), where the meta-substitution pattern is associated with altered steric and electronic properties, potentially leading to a different selectivity profile.

Anticancer Activity Cytotoxicity Structure-Activity Relationship (SAR)

Functional Relevance of the Pyridinylmethyl Acetamide Tail for Dual Kinase Inhibition

The pyridinylmethyl acetamide tail is a structural feature that has been associated with improved kinase inhibitory profiles in related series. A series of 2-ureidothiazole derivatives demonstrated that incorporating an N-substituted acetamide group at the thiazole 4-position was crucial for achieving dual VEGFR-2 and PI3Kα inhibition [1]. This scaffold feature, also present in the target compound, is absent in simpler N-phenyl urea thiazoles like N-phenyl-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide (CAS 921481-53-0), which have been primarily investigated for antibacterial rather than anticancer applications .

Dual Kinase Inhibition VEGFR-2 PI3Kα Antiangiogenesis

Angiogenesis and HIF-1α Inhibition by Thiazole Acetamide Scaffolds

Thiazole acetamide derivatives have demonstrated the ability to inhibit hypoxia-inducible factor-1 alpha (HIF-1α) and reduce vascular endothelial growth factor (VEGF) secretion, key pathways in tumor angiogenesis [1]. The target compound, featuring a thiazole-4-acetamide core, belongs to this pharmacologically active class. In a study by Madhu et al. (2020), two synthesized thiazole acetamide compounds, TA1 and TA2, successfully inhibited HIF-1α and downregulated VEGF secretion in Ehrlich ascites carcinoma cells, with molecular docking confirming moderate binding to the kinase insert domain-containing receptor (KDR/VEGFR-2) and FLT-binding domains of VEGF [1]. This activity profile is not observed in non-acetamide analogs such as the simple 2-ureido-thiazole herbicides.

Antiangiogenesis HIF-1α VEGF Secretion Ehrlich Ascites Carcinoma

Optimal Applications for N-(pyridin-3-ylmethyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide Based on Quantitative Evidence


Kinase Inhibitor Lead Optimization and SAR Studies

This compound is well-suited as a tool compound or starting point for structure-activity relationship (SAR) studies focused on cyclin-dependent kinase (CDK) inhibition. Its 2-ureido-thiazole core has established CDK inhibitory activity [1], and the pyridin-3-ylmethyl acetamide tail provides a distinct vector for chemical modification. Use this compound to explore variations in the pyridine ring position or acetamide linker length to generate novel kinase inhibitor candidates. Avoid substituting regioisomers like the pyridin-2-ylmethyl analog (CAS 921483-94-5), as the change in nitrogen position will alter hinge-region binding as shown by docking studies on related pyridine-thiazole hybrids [2].

Angiogenesis and Tumor Hypoxia Research

The thiazole-4-acetamide scaffold has been validated for its anti-angiogenic properties. A study on related thiazole acetamide derivatives (TA1 and TA2) demonstrated inhibition of HIF-1α and a reduction in VEGF secretion in Ehrlich ascites carcinoma cells [3]. This compound can be deployed in in vitro angiogenesis models, such as HUVEC tube formation assays, to evaluate the impact of the p-tolyl urea substituent on the HIF-1α/VEGF signaling axis.

Dual VEGFR-2/PI3Kα Inhibitor Discovery Programs

Based on the discovery of dual VEGFR-2/PI3Kα inhibitors within the 2-ureidothiazole class, this compound can serve as a scaffold in medicinal chemistry campaigns aiming for polypharmacology [4]. The pyridin-3-ylmethyl acetamide group is hypothesized to interact with the allosteric pocket of PI3Kα, while the urea-thiazole core targets the ATP-binding site of VEGFR-2. Researchers can use this compound to validate whether the p-tolyl group provides an optimal fit for dual inhibition, which has shown potency against both MDA-MB-231 and HepG2 cancer cell lines [4].

Quote Request

Request a Quote for N-(pyridin-3-ylmethyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.